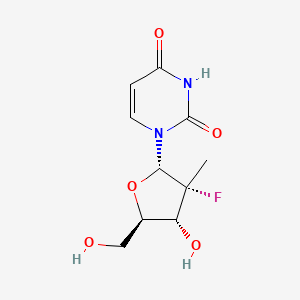
1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidine ring fused with a tetrahydrofuran moiety, which is further substituted with fluorine, hydroxyl, and hydroxymethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves multiple steps, including the formation of the tetrahydrofuran ring and the subsequent introduction of the pyrimidine moiety. The synthetic route typically starts with the preparation of the tetrahydrofuran intermediate, followed by the introduction of the fluorine, hydroxyl, and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its unique structural features and biological activity. Additionally, it finds use in the pharmaceutical industry for the development of new drugs and in the agricultural sector for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The hydroxyl and hydroxymethyl groups contribute to its solubility and reactivity, facilitating its interaction with biological molecules. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups. Similar compounds include those with pyrimidine or tetrahydrofuran rings, such as 1-(2,3-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione and 1-(3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. The presence of the fluorine atom in the compound of interest enhances its chemical stability and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13FN2O5 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8+,10-/m1/s1 |
InChI Key |
ARKKGZQTGXJVKW-PJGXCUNHSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















